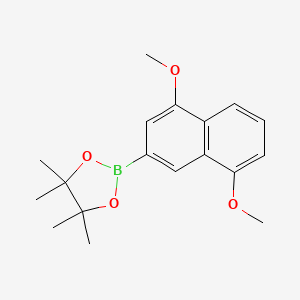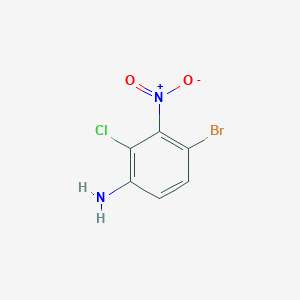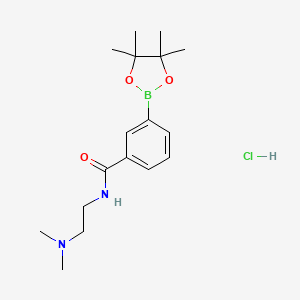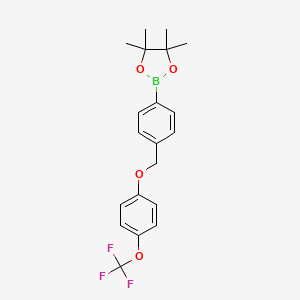![molecular formula C13H10BNO3S B8248070 (4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid](/img/structure/B8248070.png)
(4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid: is a boronic acid derivative that features a benzothiazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: These include optimizing reaction conditions for yield and purity, using continuous flow reactors to enhance efficiency, and employing robust purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole moiety allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
科学的研究の応用
Chemistry: (4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new materials and catalysts.
Biology and Medicine: Its boronic acid moiety can interact with biological molecules, making it a candidate for enzyme inhibitors or other therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or stability .
作用機序
The mechanism of action of (4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid moiety can interact with the active site of enzymes, blocking their activity. The benzothiazole ring can also participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity to molecular targets .
類似化合物との比較
Phenylboronic acid: A simpler boronic acid derivative without the benzothiazole moiety.
(4-(6-Methoxybenzo[d]thiazol-2-yl)phenyl)boronic acid: A similar compound with a methoxy group instead of a hydroxy group.
Uniqueness: (4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid and benzothiazole moieties. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in both research and industrial applications .
特性
IUPAC Name |
[4-(6-hydroxy-1,3-benzothiazol-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BNO3S/c16-10-5-6-11-12(7-10)19-13(15-11)8-1-3-9(4-2-8)14(17)18/h1-7,16-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIQMKXSAMTWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-3-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene](/img/structure/B8248004.png)












